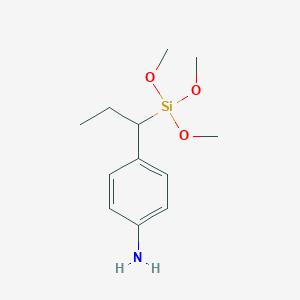
Isoquinoline, 4-ethyl-5-(4-piperidinyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-5-(piperidin-4-yloxy)isoquinoline is a heterocyclic compound that features both isoquinoline and piperidine moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-(piperidin-4-yloxy)isoquinoline typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with an isoquinoline derivative in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and scale up production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-5-(piperidin-4-yloxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and bases such as sodium hydroxide (NaOH).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-Ethyl-5-(piperidin-4-yloxy)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 4-ethyl-5-(piperidin-4-yloxy)isoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 4-Ethyl-5-(piperidin-4-yloxy)quinoline
- 4-Ethyl-5-(piperidin-4-yloxy)pyridine
- 4-Ethyl-5-(piperidin-4-yloxy)benzene
Uniqueness: 4-Ethyl-5-(piperidin-4-yloxy)isoquinoline is unique due to its specific combination of isoquinoline and piperidine moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Propiedades
Número CAS |
651308-49-5 |
|---|---|
Fórmula molecular |
C16H20N2O |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
4-ethyl-5-piperidin-4-yloxyisoquinoline |
InChI |
InChI=1S/C16H20N2O/c1-2-12-10-18-11-13-4-3-5-15(16(12)13)19-14-6-8-17-9-7-14/h3-5,10-11,14,17H,2,6-9H2,1H3 |
Clave InChI |
MPHPDLYVCYFKSE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CN=C1)C=CC=C2OC3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


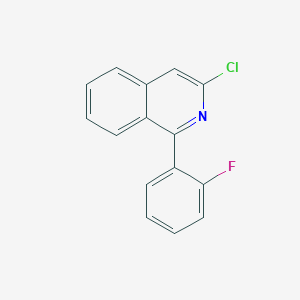
![[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859240.png)

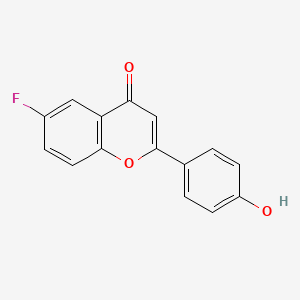
![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)
![Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11859256.png)
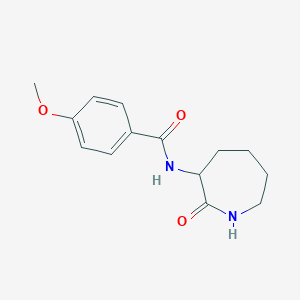
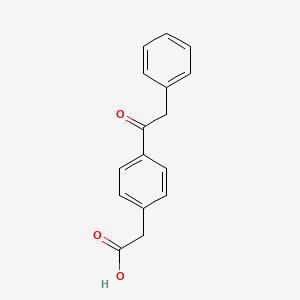
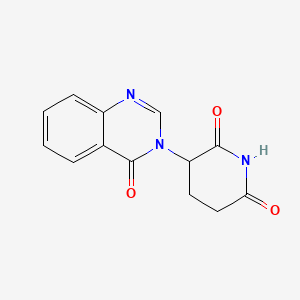



![4-[(4-Methylphenyl)sulfanyl]quinazoline](/img/structure/B11859320.png)
